molecular formula C14H12ClN3O2 B2668872 4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile CAS No. 1795509-00-0

4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile

Cat. No. B2668872
CAS RN: 1795509-00-0
M. Wt: 289.72
InChI Key: ZQYSLJCSQZIABJ-UHFFFAOYSA-N
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Description

4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile, commonly known as CEP-33779, is a small-molecule inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. The dysregulation of the JAK2-STAT3 pathway has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Future Directions

: Sigma-Aldrich: (2-Chloro-4-pyridinyl)methanol : Sigma-Aldrich: 2-(5-Chloropyrazin-2-yl)-5-methyl-1,3,4-oxadiazole : Journal of Structural Chemistry: N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

properties

IUPAC Name

4-[(5-chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-2-19-13-5-10(6-16)3-4-12(13)20-9-11-7-18-14(15)8-17-11/h3-5,7-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYSLJCSQZIABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile

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